molecular formula C12H16N2O2S B2866943 1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 912891-83-9

1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2866943
CAS No.: 912891-83-9
M. Wt: 252.33
InChI Key: UZHCZJAHXQYUDL-UHFFFAOYSA-N
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Description

1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring fused with a cyclopenta[d]pyrimidinone core, which includes a thioxo group. The presence of these functional groups and the overall structure contribute to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydrofuran Ring: The synthesis begins with the preparation of the tetrahydrofuran ring, which can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.

    Cyclization to Form the Cyclopenta[d]pyrimidinone Core: The final step involves the cyclization of the intermediate to form the cyclopenta[d]pyrimidinone core. This can be achieved through a condensation reaction with a suitable amine or amidine precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions due to the presence of multiple functional groups. Some common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the thioxo group or other functional groups, leading to the formation of thiols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrahydrofuran ring or the cyclopenta[d]pyrimidinone core. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent. Its unique structure and reactivity make it a promising candidate for drug development.

    Industry: The compound has potential applications in the development of new materials, including polymers and coatings. Its reactivity and functional groups allow for the modification of material properties and the development of new industrial processes.

Mechanism of Action

The mechanism of action of 1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The thioxo group and other functional groups play a key role in these interactions, allowing the compound to form covalent or non-covalent bonds with the target molecules. The specific pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring, such as tetrahydrofuran-2-ylmethylamine, share some structural similarities but differ in their functional groups and reactivity.

    Cyclopenta[d]pyrimidinone Derivatives: Compounds containing the cyclopenta[d]pyrimidinone core, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, share some structural features but differ in their functional groups and applications.

    Thioxo Compounds: Compounds containing the thioxo group, such as thioxoimidazolidinones, share some reactivity but differ in their overall structure and applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12-13-11(17)9-4-1-5-10(9)14(12)7-8-3-2-6-16-8/h8H,1-7H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCZJAHXQYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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